N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide is a compound belonging to the class of oxazepine derivatives
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c18-13-2-3-14-12(7-13)9-21(16(23)10-25-14)6-5-19-17(24)11-1-4-15(22)20-8-11/h2-3,7,11H,1,4-6,8-10H2,(H,19,24)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDLFUGCLROMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route begins with the synthesis of the oxazepine ring, which can be achieved by the cyclization of a suitable chloro-substituted benzamide. The key steps involve:
Chlorination: Introduce the chlorine atom into the benzene ring using reagents such as thionyl chloride or phosphorus pentachloride under reflux conditions.
Cyclization: React the chloro-substituted benzamide with an amine (e.g., ethylamine) under controlled conditions to form the oxazepine ring structure.
Once the oxazepine ring is formed, the synthesis proceeds by introducing the piperidine moiety. This can be accomplished through:
Condensation: Combine the oxazepine intermediate with a piperidine derivative under appropriate reaction conditions, such as using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent (e.g., dichloromethane).
Purification: Purify the crude product through techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and efficiency. Automation and process control are also critical in ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to remove or modify certain functional groups.
Substitution: : Substitution reactions can introduce new substituents to the molecule, altering its properties.
Common Reagents and Conditions
Some common reagents and conditions for these reactions include:
Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: : Utilizing nucleophilic or electrophilic reagents under mild to moderate conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation might lead to the formation of carboxylic acids or ketones, while substitution could yield various derivatives with modified chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity:
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown significant anti-cancer potential with IC50 values ranging from 26.75 to 28.85 µg/mL against colorectal cancer cells (HCT-116) . The mechanism involves apoptosis induction through caspase activation.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7c | 28.85 ± 3.26 | HCT-116 |
| 7j | 26.75 ± 3.50 | HCT-116 |
Anti-Inflammatory Activity:
The compound has been evaluated for its ability to modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Certain derivatives have shown the capability to significantly reduce these cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity:
Preliminary studies indicate that this compound may also possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains .
Biological Interactions
The compound's interactions with biological macromolecules are of particular interest. It has been investigated for its binding affinity to specific enzymes and receptors, which may lead to the development of novel therapeutic agents targeting various diseases .
Industrial Applications
Beyond medicinal uses, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide is employed in the synthesis of complex organic molecules and polymers due to its unique chemical properties . Its versatility makes it valuable in the development of new materials with specific functionalities.
Study on Anti-Cancer Activity
A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives and assessed their cytotoxic effects on HCT-116 cells. The results demonstrated significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation .
Study on Inflammatory Response
Another investigation focused on the anti-inflammatory properties of related compounds demonstrated effective inhibition of TNF-induced necroptosis in human monocytic U937 cells, highlighting their potential as therapeutic agents for inflammatory conditions .
Mechanism of Action
The mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide exerts its effects depends on its molecular targets and pathways. Generally, the compound may interact with specific enzymes, receptors, or signaling pathways, leading to modulation of biological activities. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Comparing N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide with similar compounds, it stands out due to its unique oxazepine ring structure and the presence of both piperidine and chloro substituents. Similar compounds include:
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-hydroxy-piperidine-3-carboxamide
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-oxopiperidine-3-carboxamide
These compounds share structural similarities but differ in specific substituents or functional groups, impacting their chemical and biological properties.
And there you have it—a thorough analysis of this complex compound. Let’s do another topic, or something different entirely. You could be the one to take ME on an adventure next.
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide is a complex organic compound with potential pharmacological applications. Its structure includes a benzo[f][1,4]oxazepine core and multiple functional groups that suggest interactions with various biological targets. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 361.8 g/mol. The key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₃O₄ |
| Molecular Weight | 361.8 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound interact with various biological pathways. Specifically, they may act as inhibitors of receptor-interacting protein kinase 1 (RIPK1), which is crucial in regulating necroptosis and inflammation. Inhibition of RIPK1 has been linked to potential therapeutic effects in immune-mediated inflammatory diseases such as psoriasis and ulcerative colitis .
Biological Activities
Studies have shown that the compound exhibits a range of biological activities:
- Anti-inflammatory Effects : The compound has demonstrated the ability to block TNF-dependent cellular responses, indicating potential use in treating inflammatory conditions .
- Cytokine Production : It has been observed to reduce spontaneous cytokine production from human intestinal explants, further supporting its anti-inflammatory properties .
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against various pathogens, suggesting a broader spectrum of activity for this class of compounds .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Clinical Trials for Inflammatory Disorders : A related compound is currently in phase II clinical trials for treating chronic immune inflammatory disorders, including active ulcerative colitis and psoriasis (NCT02903966) . This underscores the therapeutic potential of compounds within this chemical class.
- Binding Affinity Studies : Research indicates that these compounds exhibit high binding affinity towards RIPK1 with IC50 values in the nanomolar range, showcasing their potency as inhibitors .
Q & A
Q. What are the key synthetic steps and critical reaction parameters for preparing this compound?
The synthesis involves three primary stages:
- Oxazepin Core Formation : Cyclization of precursors (e.g., chlorinated benzoxazepinone derivatives) under acidic or basic catalysis to form the benzo[f][1,4]oxazepin scaffold .
- Ethyl Linker Introduction : Alkylation using ethylating agents (e.g., bromoethyl intermediates) to attach the piperidine carboxamide moiety .
- Amide Bond Formation : Coupling the intermediate with 6-oxopiperidine-3-carboxylic acid using carbodiimide reagents (e.g., EDCI/HOBt) under inert conditions . Critical Parameters : Temperature (40–80°C for cyclization), solvent polarity (DMF or THF for amidation), and reaction time (12–24 hours for coupling). Monitor intermediates via TLC or HPLC to minimize side products .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding in the oxazepin-piperidine system .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₉H₂₁ClN₃O₄; ~414.84 g/mol) and detect isotopic patterns for chlorine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve residual solvents .
Q. How does the compound’s solubility and stability impact experimental design?
- Solubility : Moderately soluble in DMSO or DMF (10–20 mM), but poorly aqueous-soluble (<1 mM) due to hydrophobic oxazepin and piperidine regions. Pre-solubilize in organic solvents for in vitro assays .
- Stability : Stable at −20°C in anhydrous conditions but susceptible to hydrolysis in acidic/basic environments (pH < 3 or > 10). Avoid prolonged exposure to light to prevent photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the alkylation step?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance nucleophilicity of the ethyl linker .
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .
- Kinetic Analysis : Perform time-course studies via LC-MS to identify side reactions (e.g., over-alkylation) and adjust stoichiometry .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤ 0.1%) .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) to confirm binding kinetics .
- Statistical Rigor : Apply ANOVA with post-hoc tests to distinguish activity variations caused by experimental vs. biological variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxazepin core?
- Substituent Scanning : Synthesize analogs with halogens (e.g., fluoro at C7) or methyl groups on the oxazepin ring to assess steric/electronic effects .
- Piperidine Modifications : Replace 6-oxopiperidine with morpholine or thiomorpholine to evaluate hydrogen-bonding interactions .
- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding poses against targets (e.g., GPCRs or kinases) and prioritize analogs .
Q. Which in vitro and in vivo models are suitable for evaluating neuroprotective or anticancer potential?
- In Vitro :
- Cancer Models : MTT assays on glioblastoma (U87) or breast cancer (MCF-7) cell lines .
- Neuroprotection : Primary neuronal cultures exposed to oxidative stress (H₂O₂) with viability measured via LDH release .
- In Vivo :
- Xenograft Models : Subcutaneous tumor implantation in nude mice (dose: 10–50 mg/kg, i.p., QD) .
- Pharmacokinetics : Assess plasma half-life (t₁/₂) and blood-brain barrier penetration via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
